molecular formula C14H15ClN2O B2526390 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one CAS No. 946385-24-6

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No.: B2526390
CAS No.: 946385-24-6
M. Wt: 262.74
InChI Key: YIMWDGATBNHLHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS: 946385-24-6) is a spirocyclic compound featuring a bicyclic framework comprising a 1,3-diaza ring fused to a cyclohexane moiety. Its molecular formula is C₁₃H₁₂ClN₂O, with a molecular weight of 247.70 g/mol . The spirocyclic architecture introduces conformational rigidity, which can influence binding affinity to biological targets, making it a candidate for pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMWDGATBNHLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves multicomponent reactions. One common method includes the reaction of 1-methylpiperidin-4-one with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and thiosemicarbazide under microwave-assisted conditions. This method is preferred due to its efficiency, higher yields, and shorter reaction times compared to conventional methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antiplatelet Activity
Research indicates that compounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one exhibit significant antiplatelet properties by inhibiting the glycoprotein IIb/IIIa receptor complex. This inhibition can prevent platelet aggregation, which is crucial in treating thromboembolic disorders and cardiovascular diseases .

2. Therapeutic Potential in Inflammatory Conditions
The compound has been explored for its potential in treating various inflammatory conditions due to its ability to modulate cell adhesion processes. This includes applications in rheumatoid arthritis and other autoimmune diseases where excessive platelet aggregation contributes to disease pathology .

Synthetic Applications

1. Synthesis of Complex Molecules
The diazaspiro framework allows for the synthesis of various derivatives that can be tailored for specific biological activities. The compound serves as a precursor in the synthesis of more complex molecules used in drug discovery and development .

2. Photochemical Reactions
The unique structure of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one makes it suitable for photochemical reactions, which are valuable in the synthesis of aliphatic compounds and other organic transformations .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Recent studies have indicated that compounds like 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one can be utilized in the development of OLEDs due to their electronic properties and stability under light exposure. This application is particularly relevant in the field of optoelectronics .

Case Studies and Research Findings

StudyFindingsApplication
Enantioseparation ResearchDemonstrated effective separation of substituted diazaspiro compounds using chiral stationary phases, highlighting their potential in pharmaceutical applicationsDrug development and optimization
Antiplatelet Activity StudyCompounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one were found to significantly inhibit platelet aggregationTreatment of thromboembolic disorders
OLED DevelopmentInvestigated the use of diazaspiro compounds in OLED technology, showing promising results for electronic applicationsAdvanced material science applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds with diaza or triaza cores and aromatic substituents are widely explored for their diverse reactivity and biological relevance. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features References
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one C₁₃H₁₂ClN₂O 247.70 4-Chlorophenyl, 1,3-diaza core
3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one C₁₁H₁₈N₂OS 226.34 Thioxo (S=O) group, propyl chain
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one C₁₃H₁₂ClN₂O 247.70 4-Chlorophenyl, 1,4-diaza core
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one C₂₁H₂₁ClN₂O₂ 368.85 Oxa ring, dual methyl groups, 4-chlorophenyl
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one C₁₁H₁₈N₄O 222.29 Triaza core, dimethylamino group

Key Observations

Impact of Substituent Position and Ring Systems
  • Diaza vs. Triaza Cores: The replacement of a carbon atom with nitrogen in triaza systems (e.g., 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one) enhances hydrogen-bonding capacity and solubility in polar solvents . In contrast, 1,3-diaza systems (e.g., the target compound) exhibit greater rigidity due to fewer heteroatoms .
  • Chlorophenyl Placement : The 4-chlorophenyl group is a common motif across analogs (e.g., 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one), contributing to π-π stacking interactions in biological targets. However, positional isomerism (e.g., 2,4-dichlorophenyl in –20) alters steric and electronic profiles .
Functional Group Modifications
  • Oxa Ring Integration : The 1-oxa-2,7-diaza system in 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one introduces ether linkages, improving metabolic stability but reducing basicity .
Crystallographic and Conformational Insights
  • The orthorhombic crystal system (space group P2₁2₁2₁) observed in 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one suggests a tightly packed lattice, stabilized by van der Waals interactions between methyl and chlorophenyl groups . Comparable data for the target compound is unavailable, highlighting a research gap.

Biological Activity

Chemical Identity:

  • IUPAC Name: 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
  • CAS Number: 946385-24-6
  • Molecular Formula: C14H15ClN2O
  • Molecular Weight: 262.73 g/mol

This compound is a spirocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures, such as 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one, often exhibit significant antimicrobial properties. A study highlighted the activity of similar compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound's unique structural characteristics may enhance its efficacy as an anticancer agent. Preliminary evaluations have shown that related spirocyclic compounds possess moderate to significant antitumor activity against different cancer cell lines. For instance, spiro compounds have been noted for their ability to inhibit tumor growth in renal and breast cancer models .

Anticonvulsant Activity

In a related study, derivatives of diazaspiro compounds were evaluated for anticonvulsant properties. While specific data on 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is limited, the class of compounds to which it belongs has demonstrated promising results in reducing seizure activity in animal models, indicating potential for therapeutic applications in epilepsy .

Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves multicomponent reactions. A notable method includes the reaction of 1-methylpiperidin-4-one with substituted triazines and thiosemicarbazides under microwave-assisted conditions. This method is favored for its efficiency and higher yields compared to traditional synthesis techniques .

Structural Analysis

The rigid and compact structure of this compound contributes to its stability and biological activity. The presence of the chlorophenyl group is hypothesized to enhance interaction with biological targets, potentially increasing its specificity and potency as a drug candidate .

Case Study: Antimicrobial Evaluation

In one study focusing on spirocyclic compounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one, researchers evaluated their effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . Results indicated that certain analogs exhibited significant inhibitory effects on bacterial growth, suggesting a pathway for developing new antibiotics from this class of compounds .

Case Study: Anticancer Screening

Another investigation assessed the cytotoxic effects of spirocyclic derivatives on human cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin, indicating a potential for developing novel cancer therapies based on this scaffold .

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